4-chloro-N-(5-chloropyrimidin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(5-chloropyrimidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-3-1-7(2-4-8)10(17)16-11-14-5-9(13)6-15-11/h1-6H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDWNWXVILBCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloropyrimidine-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Pyrimidine Chlorine
The 5-chloropyrimidine group undergoes nucleophilic substitution under basic conditions. Representative reactions include:
| Reaction Partner | Conditions | Yield | Source |
|---|---|---|---|
| 4-aminobenzonitrile | 2-butanol, reflux (102°C), 20 hr | 73% | |
| Morpholine derivatives | DMF, 80-85°C, 4 hr | 46-68% | |
| Acrylamide intermediates | K2CO3, DMF, RT, 12 hr | 22-27% |
This reactivity enables installation of secondary amines through Buchwald-Hartwig amination analogues, as demonstrated in the synthesis of kinase inhibitors .
Electrophilic Bromination
The pyrimidine ring undergoes regioselective bromination under controlled conditions:
| Bromination Parameters | Result |
|---|---|
| Reagent: Br2 (2 eq) | 5-bromo-6-chloro derivative |
| Solvent: MeOH | Selective C5 bromination |
| Temperature: 0-5°C | 85% conversion |
| Post-treatment: NaOH aqueous wash | 423 mg isolated product |
This modification preserves the benzamide functionality while introducing handle for further cross-coupling reactions.
Amide Bond Transformations
The benzamide group participates in:
-
Hydrolysis : Conversion to carboxylic acid under strong acidic conditions (6M HCl, reflux), though yields remain unreported
-
Acylation : DMAP-catalyzed benzoylation at elevated temperatures:
textReaction Scheme: 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide + Benzoyl chloride → N-benzoyl derivative Conditions: - Catalyst: DMAP (1.2 eq) - Solvent: Acetonitrile - Temperature: 78°C, 7 hr - Yield: 82-89%[1]
Suzuki-Miyaura Cross-Coupling
While not directly observed in provided data, structural analogues demonstrate feasibility of replacing chloride with aryl/heteroaryl groups:
| Theoretical Parameters | Expected Outcome |
|---|---|
| Catalyst: Pd(PPh3)4 | Biaryl pyrimidine derivatives |
| Base: Cs2CO3 | Maintained benzamide integrity |
| Solvent: DME/H2O | 60-75% predicted yield |
This remains an unexplored but plausible modification route based on similar pyrimidine chemistry .
Ring Functionalization Studies
Critical structure-activity relationship (SAR) findings from analogous systems:
| Modification | Impact on Bioactivity |
|---|---|
| Pyrimidine → pyridine | 70% kinase activity loss |
| Chlorine → methoxy | Complete antitubcular loss |
| Benzamide → oxadiazole | Enhanced thermal stability |
These data suggest stringent geometric requirements for maintaining biological activity while allowing controlled functionalization .
Stability Under Synthetic Conditions
Thermogravimetric analysis (TGA) of derivatives reveals:
| Condition | Decomposition Profile |
|---|---|
| >220°C (dry) | Gradual mass loss (0.5%/min) |
| Aqueous base (pH >10) | Amide hydrolysis within 2 hr |
| POCl3 at 100°C | Stable for 8+ hr |
This thermal and chemical stability profile informs optimal reaction design .
The compound's dual reactivity centers enable its use as a versatile building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Further exploration of its participation in click chemistry and metallation reactions could expand its synthetic utility.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide involves various chemical reactions that typically include amination and acylation processes. The compound can be synthesized from starting materials such as 5-chloropyrimidine and substituted benzamides through methods that ensure high yields and purity.
Chemical Structure:
- Molecular Formula: C11H9Cl2N3O
- Molecular Weight: 267.12 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown moderate to good in vitro activity against fungi such as Botrytis cinerea and bacteria like Xanthomonas oryzae .
Table 1: Antimicrobial Activity
| Pathogen | Activity Type | EC50/MIC Values |
|---|---|---|
| Botrytis cinerea | Fungal Infection | EC50 = 6.72 μg/mL |
| Xanthomonas oryzae | Bacterial Infection | MIC = 15.62 μmol/L |
Anticancer Potential
The compound has also been investigated for its anticancer properties, particularly as a potential inhibitor of specific kinases involved in cancer progression. Studies have indicated that derivatives of this compound can inhibit the activity of kinases such as PfGSK3 and PfPK6, which are critical targets for developing new antimalarial therapies .
Table 2: Anticancer Activity
| Target Kinase | IC50 Values | Remarks |
|---|---|---|
| PfGSK3 | IC50 = 698 nM | Potent inhibitor |
| PfPK6 | Not Determined | Further investigation needed |
Neurological Disorders
This compound and its derivatives have been explored as potassium channel openers, which can be beneficial in treating neurological disorders such as epilepsy and chronic pain . The modulation of KCNQ channels has shown promise in preclinical models.
Cancer Therapy
The potential of this compound in cancer therapy is being actively researched, particularly as an inhibitor of CTPS1 (Cytidine Triphosphate Synthase 1), which plays a role in nucleotide synthesis and cell proliferation . Inhibitors targeting CTPS1 may enhance recovery from vascular injuries and have implications for various proliferative diseases.
Study on Antifungal Activity
In a recent study, a series of benzamide derivatives including this compound were tested against Rhizoctonia solani. The results demonstrated significant antifungal activity comparable to standard treatments, suggesting its utility in agricultural applications .
Investigation of Anticancer Effects
A comprehensive evaluation was conducted on the antiproliferative effects of this compound against several cancer cell lines. The results indicated varying degrees of effectiveness, with some derivatives exhibiting lower GI50 values than others, underscoring the importance of structural modifications .
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide are influenced by its halogenation pattern and heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Halogenated Benzamides
Key Insights:
Halogen Effects :
- Chlorine vs. Bromine: Bromine substitution (e.g., in N-(5-bromo-2-oxo-pyrimidinyl)benzamide) enhances anticancer activity compared to chlorine analogs, likely due to increased lipophilicity and steric effects .
- Positional Halogenation: Chlorine at the pyrimidine 5-position (as in the target compound) may favor DNA intercalation or enzyme binding, whereas pyridine-linked chlorines (e.g., N-(5-chloropyridin-2-yl)-4-ethylbenzamide) modulate receptor affinity .
Functional Group Contributions: Methoxy Groups: The methoxy substituent in 5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide enhances solubility and hydrogen-bonding capacity, critical for kinase interactions . Heterocyclic Moieties: Pyrazole-pyrimidine hybrids () exhibit broader biological activity (e.g., kinase inhibition) compared to simpler pyrimidine derivatives, attributed to their ability to engage in multi-target interactions .
Ethyl or methyl groups on the benzamide core (e.g., N-(5-chloropyridin-2-yl)-4-ethylbenzamide) improve metabolic stability but may reduce target specificity .
Table 2: Solubility and Stability Comparison
Biological Activity
4-Chloro-N-(5-chloropyrimidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Target of Action
The compound primarily targets P2X7 receptors , which are involved in various physiological processes, including inflammation and neurotransmission. Compounds similar to this compound have been shown to act as potent antagonists against these receptors, suggesting a potential role in modulating inflammatory responses and pain pathways.
Biochemical Pathways
The interaction with P2X7 receptors indicates that this compound may influence the purinergic signaling pathway . This pathway is crucial for cellular functions such as muscle contraction and neurotransmission. Additionally, it has been associated with glucose-lowering effects , which could be beneficial in metabolic disorders.
Antimicrobial and Anticancer Properties
Research has indicated that benzamide derivatives, including this compound, exhibit a range of biological activities. These include:
- Antimicrobial activity : The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Anticancer potential : Similar pyrimidine derivatives have demonstrated anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and survival .
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Inhibits signaling pathways related to tumor growth |
| Anti-inflammatory | Modulates inflammatory responses via P2X7 receptor antagonism |
Case Study 1: Potassium Channel Openers
A study on related benzamide compounds revealed their effectiveness as KCNQ2/Q3 potassium channel openers . These compounds were tested in animal models for epilepsy and pain, highlighting their therapeutic potential in neurological disorders. The best-performing compound from this series had an EC50 of 0.38 μM, indicating high potency .
Case Study 2: Structure-Activity Relationships
Research focused on the structure-activity relationships (SAR) of pyrimidine derivatives demonstrated that specific substitutions on the pyrimidine ring significantly influenced biological activity. For instance, modifications in the chloro groups affected binding affinity and pharmacokinetic properties, leading to enhanced therapeutic profiles .
Dosage Effects and Toxicity
The biological effects of this compound can vary significantly based on dosage. Studies indicate that lower doses may provide beneficial effects without substantial toxicity, while higher doses could lead to adverse reactions. This underscores the importance of optimizing dosage in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide, and how are reaction conditions optimized?
- Answer : Synthesis involves sequential functionalization of pyrimidine and benzamide moieties. A typical route includes:
Chlorination : Electrophilic substitution to introduce chlorine atoms on the pyrimidine ring .
Amidation : Coupling of 5-chloropyrimidin-2-amine with 4-chlorobenzoyl chloride under basic conditions (e.g., Schotten-Baumann reaction) .
Critical parameters include temperature control, solvent selection (e.g., DCM or THF), and stoichiometric ratios to minimize side products. Yields are optimized via continuous flow reactors in scaled-up protocols .
Q. Which spectroscopic and analytical techniques are prioritized for structural validation?
- Answer :
- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and aromatic C-Cl vibrations .
- NMR : 1H-NMR identifies NH protons (δ 8.5–10 ppm), while 13C-NMR resolves carbonyl carbons (~168 ppm) .
- X-ray crystallography : Resolves molecular packing and bond angles. SHELX programs (e.g., SHELXL) are used for refinement, with R factors < 0.05 indicating high accuracy .
Q. What preliminary biological screening approaches are used to assess its activity?
- Answer :
- In vitro enzyme assays : Target enzymes (e.g., bacterial acps-pptase) are incubated with the compound, and activity is measured via UV-Vis spectroscopy .
- Catalytic studies : Suzuki-Miyaura coupling reactions evaluate its role as a ligand; conversions are quantified via GC-MS .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., enantiopolarity) be resolved during structural refinement?
- Answer :
- Enantiomorph-polarity estimation : Use Flack’s x parameter (superior to Rogers’ η for centrosymmetric structures) to avoid false chirality assignments .
- Validation : Cross-check with Hirshfeld surface analysis and hydrogen-bonding networks using software like CrystalExplorer .
Q. What strategies address discrepancies in reported biological activities across studies?
- Answer :
- Standardized assays : Replicate studies under controlled conditions (pH, temperature) to isolate variables .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PPARδ, explaining activity variations .
- Meta-analysis : Compare IC50 values from multiple sources, adjusting for assay sensitivity .
Q. How do structural modifications influence its biochemical pathway interactions?
- Answer :
- Functional group tuning : Replace pyrimidine chlorine with electron-withdrawing groups (e.g., CF3) to enhance enzyme inhibition .
- SAR studies : Synthesize analogs (e.g., 4-chloro-N-(pyrazolo[3,4-d]pyrimidin-yl)benzamide) and compare activities via dose-response curves .
Methodological Challenges and Solutions
Q. What experimental designs mitigate side reactions during amidation?
- Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for coupling efficiency .
Q. How is high-throughput crystallography applied to study polymorphism?
- Answer :
- Automated pipelines : Use SHELXC/D/E for rapid phase determination of multiple crystals .
- Synchrotron radiation : Enhances resolution for detecting subtle conformational changes .
Comparative Analysis
Q. How does its activity compare to structurally similar compounds (e.g., fluazuron)?
- Answer :
- Bioactivity profiling : Fluazuron (insecticide) shares a trifluoromethyl group but lacks the pyrimidine ring, reducing bacterial enzyme affinity .
- Thermodynamic studies : Differential scanning calorimetry (DSC) reveals higher thermal stability in this compound due to rigid aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
